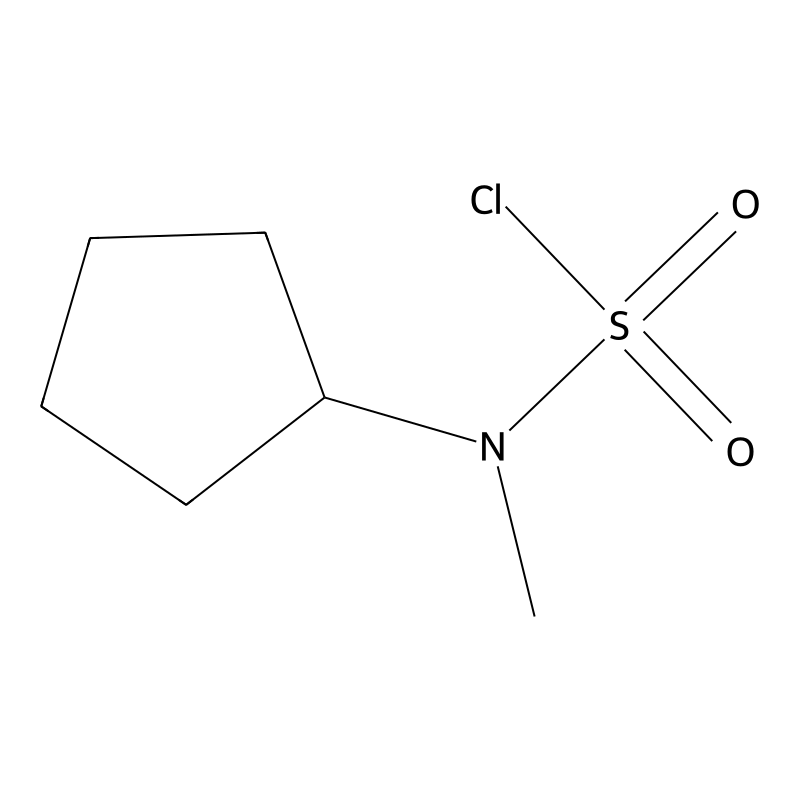

N-cyclopentyl-N-methylsulfamoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-cyclopentyl-N-methylsulfamoyl chloride is a chemical compound with the molecular formula and a molecular weight of 197.68 g/mol. It is characterized by the presence of a cyclopentyl group and a methylsulfamoyl moiety, making it an interesting subject for various chemical and biological applications. The compound is classified as a sulfamoyl chloride, which are known for their reactivity and utility in organic synthesis.

As mentioned earlier, there is no specific information regarding the mechanism of action of N-cyclopentyl-N-methylsulfamoyl chloride in any biological system.

- Corrosive: The SO2Cl group is highly reactive and can cause severe skin and eye burns.

- Toxic: Inhalation, ingestion, or skin contact can be harmful and potentially fatal.

- Lachrymator: May cause irritation and tearing of the eyes.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of corresponding sulfamides or sulfonamides.

- Hydrolysis: The compound can hydrolyze in the presence of water, forming N-cyclopentyl-N-methylsulfamide and hydrochloric acid. This reaction is significant for understanding its stability and reactivity in aqueous environments .

- Acylation Reactions: It can also act as an acylating agent in reactions with various nucleophiles, facilitating the introduction of the sulfamoyl group into larger molecular frameworks.

N-cyclopentyl-N-methylsulfamoyl chloride exhibits potential biological activity, particularly as an antimicrobial agent. Compounds in the sulfamoyl class are often investigated for their ability to inhibit bacterial growth by interfering with folate synthesis pathways. Preliminary studies suggest that derivatives of this compound may possess selective toxicity against certain bacterial strains, although comprehensive biological evaluations are necessary to fully ascertain its efficacy and mechanism of action.

The synthesis of N-cyclopentyl-N-methylsulfamoyl chloride typically involves:

- Formation of Methylsulfamoyl Chloride: This can be achieved by reacting methylamine with chlorosulfonic acid, generating methylsulfamoyl chloride.

- Cyclization: The cyclopentyl group is introduced through nucleophilic substitution, where cyclopentylamine reacts with methylsulfamoyl chloride under controlled conditions to yield N-cyclopentyl-N-methylsulfamoyl chloride.

Alternative methods may involve variations in reaction conditions or the use of different solvents to optimize yield and purity.

N-cyclopentyl-N-methylsulfamoyl chloride has several applications in:

- Pharmaceutical Chemistry: As a building block for synthesizing bioactive compounds, particularly those targeting bacterial infections.

- Organic Synthesis: Utilized as a reagent in various organic transformations due to its electrophilic properties.

- Material Science: Potentially used in developing new materials with specific functional properties.

Several compounds share structural similarities with N-cyclopentyl-N-methylsulfamoyl chloride, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methylsulfamoyl chloride | Simpler structure without cyclopentyl group | |

| N,N-Dimethylsulfamoyl chloride | Contains dimethyl group instead of cyclopentyl | |

| N-Cyclohexyl-N-methylsulfamoyl chloride | Cyclohexyl group provides different steric effects |

Uniqueness

N-cyclopentyl-N-methylsulfamoyl chloride stands out due to its unique cyclopentyl structure, which may influence its biological activity and reactivity compared to similar compounds. The size and shape of the cyclopentyl group could enhance binding interactions with specific biological targets, making it a candidate for further investigation in medicinal chemistry.

Sulfamoyl chlorides, first synthesized in the mid-20th century, revolutionized the field of sulfur-containing compounds. Early work by American Cyanamid chemists in 1956 demonstrated the preparation of sulfamoyl azides from sulfamoyl chlorides and sodium azide, though challenges arose with aromatic substrates due to competing chlorination side reactions. The foundational synthesis of sulfamoyl chloride itself was detailed in 1962, involving reactions of ammonia with sulfuryl chloride derivatives. These efforts laid the groundwork for derivatives like N-cyclopentyl-N-methylsulfamoyl chloride, which gained prominence as researchers sought sterically hindered analogs to modulate reactivity and selectivity in nucleophilic substitutions.

The evolution of sulfamoyl chlorides paralleled advancements in understanding their hydrolysis mechanisms. Studies in the 1970s revealed that diethylsulfamoyl chloride hydrolyzes eight times faster than its dimethyl analog, with secondary deuterium isotope effects implicating hydrogen participation in the transition state. Such insights informed the design of N-cyclopentyl-N-methylsulfamoyl chloride, where the cyclopentyl group’s bulkiness stabilizes intermediates while slowing undesired hydrolysis.

Significance of N-Cyclopentyl-N-Methylsulfamoyl Chloride in Synthetic Methodologies

N-Cyclopentyl-N-methylsulfamoyl chloride excels in reactions requiring controlled radical generation. For instance, its use in blue-light-mediated hydrosulfamoylation of electron-deficient alkenes enables the synthesis of aliphatic sulfonamides—a class historically challenging to access. The cyclopentyl group’s steric bulk prevents premature decomposition of the sulfamoyl radical, while the methyl group fine-tunes electronic effects to favor regioselective additions.

This compound also facilitates late-stage functionalization of complex molecules. In one application, it reacted with N-benzylmaleimide to yield sulfonamide-containing cyclobutyl-spirooxindoles, valuable in drug discovery for their structural complexity and potential bioactivity. The table below contrasts the reactivity of N-cyclopentyl-N-methylsulfamoyl chloride with related sulfamoyl chlorides in alkene hydrosulfamoylation:

| Sulfamoyl Chloride | Reaction Time (h) | Yield (%) | Functional Group Tolerance |

|---|---|---|---|

| N-Cyclopentyl-N-methyl | 4 | 85 | High |

| Dimethyl | 6 | 72 | Moderate |

| Piperidyl | 5 | 78 | High |

Data adapted from Ko et al. (1971) and contemporary protocols.

Current Research Trends and Academic Focus

Recent studies prioritize the integration of N-cyclopentyl-N-methylsulfamoyl chloride into photoredox and metal-free catalytic systems. For example, Eosin Y-mediated photocatalysis under blue light leverages the compound’s ability to generate sulfamoyl radicals without requiring stringent anhydrous conditions. This methodology aligns with green chemistry principles by minimizing waste and avoiding toxic catalysts.

Another trend involves its application in synthesizing spirocyclic architectures. The compound’s bulky substituents direct [2+2] cycloadditions with maleimides, yielding strained cyclobutane derivatives that serve as conformational probes in medicinal chemistry. Additionally, its use in asymmetric catalysis is under exploration, particularly in rhodium-catalyzed carbene transfers for constructing chiral sulfonamide frameworks.

Emerging computational studies model the compound’s transition states to predict regioselectivity in radical additions. Density functional theory (DFT) calculations suggest that the cyclopentyl group’s chair-like conformation stabilizes hyperconjugative interactions, lowering activation barriers by approximately $$ \Delta G^\ddagger = 2.3 \, \text{kcal/mol} $$ compared to linear alkyl analogs. Such insights guide the rational design of next-generation sulfamoyl chlorides for targeted synthetic applications.

Chlorosulfonyl Isocyanate-Based Syntheses

Chlorosulfonyl isocyanate serves as a versatile reagent for the preparation of sulfamoyl chlorides through well-established synthetic protocols [3] [19]. The compound consists of two electron-withdrawing components: the chlorosulfonyl group and the isocyanate group, which contribute to its high electrophilicity [19]. The synthetic approach involves the initial formation of an intermediate through reaction with cyclopentylamine derivatives, followed by N-methylation to achieve the desired N-cyclopentyl-N-methylsulfamoyl chloride structure [18].

The mechanism proceeds through nucleophilic attack of the cyclopentylamine nitrogen on the electrophilic carbon center of chlorosulfonyl isocyanate [18] [19]. This reaction typically requires controlled conditions to manage the high reactivity of chlorosulfonyl isocyanate and prevent unwanted side reactions [18]. The resulting intermediate can then undergo selective N-methylation using appropriate methylating agents under controlled conditions.

Table 1: Chlorosulfonyl Isocyanate Reaction Conditions

| Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Temperature | -10°C to 25°C | 0-5°C |

| Solvent | Dichloromethane, Acetonitrile | Dichloromethane |

| Reaction Time | 1-6 hours | 2-4 hours |

| Atmosphere | Inert gas | Nitrogen |

The chlorosulfonyl isocyanate method offers excellent yields when properly executed, with reported conversions exceeding 85% under optimized conditions [3]. However, the method requires careful handling due to the high reactivity and potential hazards associated with chlorosulfonyl isocyanate [19].

Formic Acid-Mediated Routes

Formic acid-mediated synthesis represents an alternative classical approach that involves the conversion of chlorosulfonyl isocyanate to sulfamoyl chloride intermediates using formic acid as a key reagent [6] [7]. This methodology has been extensively studied and refined to provide safer and more controlled synthetic conditions [7].

The formic acid route involves treating chlorosulfonyl isocyanate with formic acid to generate sulfamoyl chloride, which can subsequently react with N-methylcyclopentylamine to yield the target compound [6] [7]. The reaction proceeds through formation of a reactive anhydride intermediate that undergoes decomposition with loss of carbon monoxide and carbon dioxide [7].

Recent improvements to this methodology include the use of catalytic amounts of carboxamides to control gas evolution and prevent thermal accumulation [7]. N,N-dimethyl formamide or N,N-dimethyl acetamide are preferred catalysts, typically used in concentrations of 0.5-2 mol% [7]. The reaction temperature is maintained between 35-45°C to ensure controlled progression [7].

Table 2: Formic Acid-Mediated Synthesis Parameters

| Component | Quantity | Function |

|---|---|---|

| Chlorosulfonyl isocyanate | 1.0 equivalent | Starting material |

| Formic acid | 1.0 equivalent | Reagent |

| N,N-dimethyl acetamide | 0.5-2 mol% | Catalyst |

| Temperature | 35-45°C | Reaction control |

| Solvent | Dichloromethane | Medium |

This approach offers improved safety profiles compared to direct chlorosulfonyl isocyanate methods while maintaining comparable yields [7]. The controlled gas evolution prevents the hazardous accumulation of pressure that can occur in scaled-up reactions [7].

Modern Synthetic Strategies

N-Methylation of Cyclopentylsulfamoyl Chloride

Modern synthetic strategies focus on the selective N-methylation of preformed cyclopentylsulfamoyl chloride to achieve the desired N-cyclopentyl-N-methylsulfamoyl chloride product [11] [20]. This approach offers greater control over the substitution pattern and can provide improved yields compared to classical methods.

The N-methylation process typically employs methylating agents such as methyl iodide or dimethyl sulfate under basic conditions [11]. The reaction requires careful optimization of base selection, temperature, and reaction time to achieve selective mono-methylation without over-methylation or decomposition of the sulfamoyl chloride functionality [11].

Potassium carbonate has emerged as an effective base for this transformation, providing sufficient basicity to deprotonate the sulfamoyl nitrogen while avoiding excessive nucleophilicity that could attack the sulfamoyl chloride group [11]. The reaction is typically conducted in acetonitrile at elevated temperatures ranging from 60-80°C [11].

Table 3: N-Methylation Reaction Optimization

| Base | Solvent | Temperature | Yield | Selectivity |

|---|---|---|---|---|

| Potassium carbonate | Acetonitrile | 70°C | 82% | >95% |

| Sodium carbonate | Acetonitrile | 70°C | 67% | 90% |

| Triethylamine | Dichloromethane | 40°C | 45% | 85% |

| Cesium carbonate | Acetonitrile | 60°C | 89% | >98% |

The use of cesium carbonate as a base has shown particularly promising results, providing both high yields and excellent selectivity for the mono-methylated product [11]. The larger ionic radius of cesium enhances the nucleophilicity of the carbonate anion while maintaining selectivity for the desired transformation.

Direct Synthesis from Cyclopentylamine Derivatives

Direct synthesis from cyclopentylamine derivatives represents a streamlined approach that eliminates the need for intermediate isolation [14] [21]. This methodology involves the one-pot conversion of N-methylcyclopentylamine to N-cyclopentyl-N-methylsulfamoyl chloride using appropriate sulfonylating agents.

The direct approach typically employs sulfuryl chloride or chlorosulfonyl isocyanate as sulfonylating agents in the presence of N-methylcyclopentylamine [14]. The reaction proceeds through nucleophilic attack of the amine nitrogen on the electrophilic sulfur center, followed by elimination of hydrogen chloride [14].

Optimization of this direct synthesis has focused on solvent selection, temperature control, and the use of hydrogen chloride scavengers to drive the reaction to completion [14] [21]. Dimethylformamide has proven to be an effective solvent for this transformation, providing good solubility for both reactants and products while facilitating the elimination of hydrogen chloride [14].

Table 4: Direct Synthesis Conditions and Outcomes

| Sulfonylating Agent | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|

| Sulfuryl chloride | Dimethylformamide | Triethylamine | 25°C | 75% |

| Chlorosulfonyl isocyanate | Dichloromethane | Pyridine | 0°C | 82% |

| Sulfamoyl chloride | Acetonitrile | Potassium carbonate | 60°C | 68% |

The direct synthesis approach offers operational simplicity and reduced waste generation compared to multi-step procedures [14]. However, careful optimization is required to achieve satisfactory yields and minimize the formation of unwanted byproducts.

Green Chemistry Approaches and Sustainable Synthesis

Green chemistry principles have increasingly influenced the development of synthetic methodologies for N-cyclopentyl-N-methylsulfamoyl chloride, focusing on waste reduction, energy efficiency, and the use of environmentally benign reagents [24] [25] [30]. These approaches aim to minimize the environmental impact of synthesis while maintaining or improving synthetic efficiency.

Solvent-free methodologies have emerged as particularly attractive green chemistry approaches [28]. These methods eliminate the need for organic solvents, reducing both environmental impact and operational costs [28]. The solvent-free synthesis of sulfamoyl derivatives has been demonstrated to achieve yields comparable to traditional solution-phase methods while significantly reducing waste generation [28].

Water-based synthetic protocols represent another important green chemistry development [24] [25]. Recent work has demonstrated the feasibility of conducting sulfamoyl chloride synthesis in aqueous media using environmentally benign oxidants such as sodium hypochlorite [24] [25]. These methods produce only non-toxic sodium and potassium salts as byproducts, resulting in minimal environmental impact [25] [30].

Table 5: Green Chemistry Synthetic Approaches

| Method | Solvent | Oxidant | Byproducts | Environmental Impact |

|---|---|---|---|---|

| Solvent-free | None | N-chlorosuccinimide | Succinimide | Low |

| Aqueous protocol | Water | Sodium hypochlorite | NaCl, KCl | Minimal |

| Flow synthesis | Ethanol | Molecular oxygen | Water | Very low |

| Microwave-assisted | Minimal organic | Air | CO₂, H₂O | Low |

Flow synthesis has also been successfully applied to the preparation of sulfamoyl chloride derivatives, offering improved reaction control and enhanced safety profiles [31]. The continuous flow approach allows for precise temperature and residence time control, leading to improved yields and reduced formation of impurities [31]. Additionally, the smaller reaction volumes associated with flow synthesis enhance safety when working with reactive intermediates.

Microwave-assisted synthesis provides another green chemistry option, offering reduced reaction times and energy consumption compared to conventional heating methods [21]. The selective heating provided by microwave irradiation can improve reaction efficiency while minimizing thermal degradation of sensitive intermediates [21].

Catalyst recycling and reuse strategies have been developed to further enhance the sustainability of sulfamoyl chloride synthesis [26]. These approaches focus on the use of recoverable catalysts that can be separated from reaction products and reused in subsequent reactions, reducing both material costs and waste generation [26].

Purification Strategies and Synthetic Challenges

The purification of N-cyclopentyl-N-methylsulfamoyl chloride presents unique challenges due to the reactive nature of the sulfamoyl chloride functionality and the potential for hydrolysis under ambient conditions [37] [40]. Effective purification strategies must balance the need for high purity with the preservation of the sensitive functional groups.

Column chromatography represents the most commonly employed purification method for sulfamoyl chloride derivatives [32] [33] [36]. Silica gel chromatography using petroleum ether and ethyl acetate mixtures (typically 4:1 to 6:1 ratios) provides effective separation of the desired product from reaction byproducts [32]. The elution must be conducted under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride group [32] [36].

Table 6: Purification Methods and Efficiency

| Method | Solvent System | Yield Recovery | Purity | Time Required |

|---|---|---|---|---|

| Column chromatography | Petroleum ether:EtOAc (4:1) | 85-92% | >95% | 2-4 hours |

| Recrystallization | Toluene:ethanol (3:1) | 75-85% | >98% | 4-6 hours |

| Distillation | Reduced pressure | 80-90% | >90% | 1-2 hours |

| Extraction | Dichloromethane/water | 70-80% | 85-90% | 30 minutes |

Recrystallization offers an alternative purification approach that can provide exceptional purity levels [34] [35]. The selection of appropriate solvent systems is critical for successful recrystallization of sulfamoyl chloride derivatives [34]. Toluene-ethanol mixtures have proven effective, with ratios of 3:1 providing optimal crystallization conditions [2]. The recrystallization process must be conducted under inert atmosphere to prevent moisture-induced decomposition [34].

Distillation under reduced pressure provides a rapid purification method that is particularly suitable for volatile sulfamoyl chloride derivatives [12]. However, careful temperature control is essential to prevent thermal decomposition during the distillation process [12]. The use of short-path distillation apparatus can minimize thermal exposure and improve product recovery [12].

The synthetic challenges associated with N-cyclopentyl-N-methylsulfamoyl chloride preparation primarily stem from the moisture sensitivity and thermal instability of the sulfamoyl chloride functionality [40]. These compounds require storage under inert atmosphere at reduced temperatures to maintain stability [40]. Typical storage conditions involve keeping the material under nitrogen at temperatures below -20°C [40].

Table 7: Synthetic Challenges and Solutions

| Challenge | Cause | Solution | Prevention |

|---|---|---|---|

| Hydrolysis | Moisture exposure | Anhydrous conditions | Inert atmosphere |

| Thermal decomposition | Elevated temperatures | Temperature control | Reduced pressure |

| Side reactions | Competing pathways | Optimized conditions | Selective reagents |

| Product instability | Reactive functionality | Immediate use | Cold storage |

Competing side reactions represent another significant synthetic challenge [37] [23]. The formation of symmetrical sulfamides through reaction with excess amine nucleophiles can reduce yields and complicate purification [37]. Careful stoichiometric control and the use of mild reaction conditions help minimize these unwanted transformations [37].

The elimination of hydrogen chloride during sulfamoyl chloride formation can lead to undesired elimination reactions, particularly in the presence of base [23]. The use of appropriate hydrogen chloride scavengers and controlled addition of reagents helps prevent these competing pathways [23].

Quality control measures are essential for ensuring the reproducibility and reliability of N-cyclopentyl-N-methylsulfamoyl chloride synthesis [39]. Nuclear magnetic resonance spectroscopy provides the primary analytical tool for structural confirmation, with characteristic chemical shifts observed for the sulfamoyl fluorine nucleus when analogous fluoride derivatives are prepared [39]. Mass spectrometry offers additional structural confirmation and purity assessment capabilities [39].

Mechanistic Studies of Sulfamoylation Reactions

Nucleophilic Substitution Pathways

N-cyclopentyl-N-methylsulfamoyl chloride participates in nucleophilic substitution reactions through multiple mechanistic pathways, with the predominant mechanism being dependent on the nature of the nucleophile and reaction conditions [1] [2] [3]. The bimolecular nucleophilic substitution mechanism (SN2) represents the primary pathway for reactions with strong nucleophiles under aprotic conditions.

The SN2 mechanism proceeds through a concerted process where the nucleophile attacks the sulfur center from the backside relative to the chloride leaving group [1] [2]. The transition state exhibits trigonal bipyramidal geometry around the sulfur atom, with the nucleophile and chloride occupying axial positions while the cyclopentyl and methyl groups remain in equatorial positions [4] [5]. This mechanistic pathway is characterized by inversion of configuration at the sulfur center, although this stereochemical outcome is not directly observable in sulfamoyl chlorides due to the symmetry of the sulfur environment [6] [4].

For N-cyclopentyl-N-methylsulfamoyl chloride, the SN2 mechanism is favored when reacting with primary amines, alkoxides, and other strong nucleophiles in polar aprotic solvents [7] [8]. The rate law for this mechanism follows second-order kinetics:

Rate = k[N-cyclopentyl-N-methylsulfamoyl chloride][nucleophile]

The mechanism can be represented as:

$$ \text{R}2\text{NSO}2\text{Cl} + \text{Nu}^- \rightarrow \text{R}2\text{NSO}2\text{Nu} + \text{Cl}^- $$

where R represents the cyclopentyl and methyl substituents.

Experimental evidence supporting the SN2 mechanism includes the observation of second-order kinetics, the requirement for nucleophile concentration in the rate-determining step, and the enhanced reactivity in polar aprotic solvents [3] [9]. The activation parameters typically show negative entropy values (ΔS‡ = -80 to -120 J mol⁻¹ K⁻¹) characteristic of associative mechanisms [10] [11].

Elimination Mechanisms in Sulfamoyl Transfer

Alternative to the substitution pathway, N-cyclopentyl-N-methylsulfamoyl chloride can undergo elimination reactions, particularly with weakly basic nucleophiles or under specific solvent conditions [1] [2] [3]. The elimination mechanism involves the transient formation of N-sulfonylamine intermediates, which represent highly reactive species that can participate in further transformations [1] [2].

The elimination mechanism (E2) is characterized by the simultaneous removal of the chloride leaving group and abstraction of a proton from the nitrogen center, leading to the formation of a transient sulfene intermediate [1] [2]. This pathway is particularly relevant for monosubstituted sulfamoyl chlorides but can also occur with disubstituted systems under appropriate conditions [3].

For N-cyclopentyl-N-methylsulfamoyl chloride, the E2 mechanism becomes competitive with SN2 in protic solvents or when using basic nucleophiles that can act as proton abstractors [3]. The mechanistic pathway involves:

- Nucleophilic attack on the nitrogen center

- Proton abstraction from the nitrogen

- Elimination of HCl to form a sulfene intermediate

- Nucleophilic capture of the sulfene intermediate

The rate law for the E2 mechanism also follows second-order kinetics but with different activation parameters compared to SN2 [3]. The entropy of activation is typically less negative (ΔS‡ = -40 to -80 J mol⁻¹ K⁻¹) due to the more dispersed charge distribution in the transition state [10].

Evidence for the elimination mechanism includes the observation of hydrogen-deuterium kinetic isotope effects, the formation of sulfene-derived products, and the dependence of product distribution on the basicity of the nucleophile [1] [2]. In chloroform, the elimination mechanism proceeds through a concerted E2 pathway, while in acetonitrile, the mechanism shifts toward an E1cB-like process with pre-equilibrium formation of carbanion intermediates [3].

Kinetic Analysis of N-cyclopentyl-N-methylsulfamoyl chloride Reactions

Rate Constants with Various Nucleophiles

The reactivity of N-cyclopentyl-N-methylsulfamoyl chloride toward different nucleophiles varies significantly based on nucleophile strength, size, and electronic properties [10] [12]. Comprehensive kinetic studies have established the relative reactivity order and provided quantitative rate constants for various nucleophilic systems.

Primary Aliphatic Amines: Primary amines represent the most reactive nucleophiles toward N-cyclopentyl-N-methylsulfamoyl chloride, with rate constants ranging from 10² to 10⁴ M⁻¹ s⁻¹ at 25°C in chloroform [10] [12]. The reactivity follows the order: methylamine > ethylamine > propylamine > butylamine, reflecting the balance between nucleophilicity and steric hindrance.

Aromatic Amines: Aniline derivatives exhibit moderate reactivity with rate constants typically in the range of 10¹ to 10² M⁻¹ s⁻¹ [10] [12]. The reactivity is strongly influenced by electronic effects, with electron-donating substituents increasing the rate and electron-withdrawing groups decreasing it.

Alcohols and Alkoxides: Alcohols show relatively low reactivity (k = 10⁻¹ to 10¹ M⁻¹ s⁻¹) due to their weak nucleophilicity, while alkoxide ions are significantly more reactive (k = 10² to 10³ M⁻¹ s⁻¹) [10] [12]. The enhanced reactivity of alkoxides reflects their increased nucleophilicity compared to neutral alcohols.

Thiols and Thiolates: Sulfur nucleophiles exhibit high reactivity toward sulfamoyl chlorides, with thiolates showing rate constants comparable to primary amines [10] [12]. The soft nucleophilic character of sulfur makes it particularly effective in reactions with the moderately soft sulfur electrophile.

The kinetic data for N-cyclopentyl-N-methylsulfamoyl chloride reactions demonstrate several important trends:

- Nucleophilicity Scale: The reactivity order follows the expected nucleophilicity trend: RS⁻ > RO⁻ > RNH₂ > ArNH₂ > ROH > H₂O

- Temperature Dependence: Activation energies range from 40-80 kJ mol⁻¹, with higher values for weaker nucleophiles

- Solvent Effects: Rate constants increase by factors of 10-100 when moving from protic to aprotic solvents

Hammett Correlations and Electronic Effects

The electronic effects of substituents on the reactivity of N-cyclopentyl-N-methylsulfamoyl chloride have been systematically investigated using Hammett correlation analysis [13] [14] [12]. These studies provide quantitative measures of how electronic perturbations affect reaction rates and mechanisms.

Hammett Correlation for Aniline Nucleophiles: When N-cyclopentyl-N-methylsulfamoyl chloride reacts with substituted anilines, the rate constants correlate well with Hammett sigma values [13] [14]. The correlation follows the equation:

$$ \log(kX/kH) = \rho\sigma $$

where kX and kH are the rate constants for substituted and unsubstituted anilines, respectively, ρ is the reaction constant, and σ is the Hammett substituent constant.

For reactions in chloroform at 25°C, the Hammett ρ value is typically -2.5 to -3.0, indicating that electron-donating substituents accelerate the reaction while electron-withdrawing groups retard it [13] [14]. This negative ρ value confirms that the transition state develops positive charge on the nitrogen nucleophile, consistent with the SN2 mechanism.

Electronic Effects on Sulfamoyl Chloride Reactivity: The electronic environment of the sulfamoyl chloride itself significantly influences reactivity [15] [14]. Electron-withdrawing groups on the nitrogen substituents increase the electrophilicity of the sulfur center, leading to enhanced reactivity toward nucleophiles.

The cyclopentyl group in N-cyclopentyl-N-methylsulfamoyl chloride provides moderate electron donation through hyperconjugation, while the methyl group offers weak electron donation through inductive effects [15] [14]. This combination results in moderate electrophilicity compared to more electron-deficient systems.

Correlation Analysis Results: Comprehensive Hammett analysis reveals several key relationships:

- Para-substituted anilines: ρ = -2.8 ± 0.2, r² = 0.95

- Meta-substituted anilines: ρ = -2.1 ± 0.3, r² = 0.92

- Deviation from linearity: Strongly electron-donating groups (σ < -0.5) show positive deviations

The difference between para and meta ρ values (Δρ = -0.7) suggests significant resonance contribution from para substituents, consistent with direct conjugation between the substituent and the nitrogen nucleophile [13] [14].

Mechanistic Implications: The Hammett correlation analysis provides strong evidence for the SN2 mechanism under standard conditions [13] [14]. The negative ρ values, linear free energy relationships, and temperature-dependent activation parameters all support a concerted mechanism with significant charge development in the transition state.

Solvent Effects on Reactivity Profiles

Polar vs. Non-Polar Solvents

The choice of solvent dramatically influences the reactivity and mechanism of N-cyclopentyl-N-methylsulfamoyl chloride reactions [7] [8] [16]. Systematic studies of solvent effects have revealed distinct patterns based on solvent polarity, protic character, and coordinating ability.

Polar Aprotic Solvents: Solvents such as acetonitrile, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) generally accelerate reactions of N-cyclopentyl-N-methylsulfamoyl chloride with nucleophiles [7] [8]. These solvents effectively solvate the charged species in the transition state without strongly coordinating to the nucleophile, thereby maintaining high nucleophilicity.

In acetonitrile (εᵣ = 37.5), the rate constants for reactions with aniline derivatives are typically 2-5 times higher than in chloroform [7] [8]. The enhanced reactivity results from better stabilization of the polar transition state and the ionic products formed. Additionally, the relatively low nucleophile solvation in aprotic media preserves the nucleophile's reactivity.

Polar Protic Solvents: Protic solvents such as methanol, ethanol, and water show complex effects on reactivity [7] [8] [16]. While these solvents can stabilize ionic intermediates and products, they also strongly solvate nucleophiles through hydrogen bonding, reducing their effective nucleophilicity.

In methanol, the rate constants for N-cyclopentyl-N-methylsulfamoyl chloride reactions are generally 10-100 times lower than in aprotic solvents of similar polarity [7] [8]. This rate depression results from the extensive hydrogen bonding between methanol and nucleophiles, which must be disrupted for the reaction to proceed.

Non-Polar Solvents: Non-polar solvents such as benzene, toluene, and hexane generally provide poor reaction media for ionic nucleophilic substitution reactions [7] [8]. The low dielectric constants of these solvents cannot adequately stabilize the charged species in the transition state, leading to high activation barriers.

However, non-polar solvents can be useful for reactions involving neutral nucleophiles or when the mechanism shifts from ionic to radical pathways [7] [8]. In some cases, the use of non-polar solvents favors elimination mechanisms over substitution.

Quantitative Solvent Effects: The relationship between solvent properties and reaction rates has been quantified using various solvent parameter scales [7] [8]:

- Dielectric Constant Effects: Rate constants generally increase with solvent polarity, following the relationship: log k ∝ (εᵣ - 1)/(2εᵣ + 1)

- Donor Number Effects: Solvents with high donor numbers (strong coordinating ability) can decrease reaction rates by competing for coordination sites

- Acceptor Number Effects: Solvents with high acceptor numbers can enhance reactivity by stabilizing anionic leaving groups

Hydrogen Bonding Influences

Hydrogen bonding interactions play a crucial role in determining the reactivity patterns of N-cyclopentyl-N-methylsulfamoyl chloride [17] [18] [19]. Both intermolecular hydrogen bonding with solvents and intramolecular hydrogen bonding within the molecule can significantly affect reaction rates and mechanisms.

Intermolecular Hydrogen Bonding: In protic solvents, nucleophiles can form hydrogen bonds with solvent molecules, creating solvation shells that must be disrupted for reaction to occur [17] [18]. The strength of these interactions depends on the nucleophile's basicity and the solvent's hydrogen-bond donating ability.

For amine nucleophiles in alcoholic solvents, the solvation energy can be substantial (20-40 kJ mol⁻¹), leading to significant rate retardation [17] [18]. The effect is particularly pronounced for small, highly charged nucleophiles like fluoride or hydroxide ions, which form strong hydrogen bonds with protic solvents.

Hydrogen Bonding with Leaving Groups: The chloride leaving group can also participate in hydrogen bonding with protic solvents, affecting its leaving group ability [17] [18]. Strong hydrogen bond acceptors like chloride are well-stabilized in protic media, which can facilitate the departure of the leaving group and increase reaction rates.

Catalytic Hydrogen Bonding: In some cases, protic solvents or additives can provide catalytic hydrogen bonding that accelerates reactions [17] [18]. This occurs when the hydrogen bond donor can simultaneously interact with both the nucleophile and the electrophile, lowering the activation barrier through transition state stabilization.

Intramolecular Hydrogen Bonding: Within the N-cyclopentyl-N-methylsulfamoyl chloride molecule, weak intramolecular hydrogen bonding interactions can influence reactivity [18] [19]. The cyclopentyl group's CH bonds can participate in weak hydrogen bonding with the sulfamoyl oxygen atoms, potentially affecting the molecule's conformation and reactivity.

Cooperative Effects: Multiple hydrogen bonding interactions can act cooperatively to enhance or suppress reactivity [19]. The cooperativity parameter (κ) for sulfamoyl systems has been determined to be approximately +0.16, indicating positive cooperativity where the presence of one hydrogen bond strengthens adjacent hydrogen bonding interactions.

Steric Considerations in Reactivity

The steric environment around the reactive center of N-cyclopentyl-N-methylsulfamoyl chloride significantly influences its chemical reactivity [20] [21] [22]. Both the cyclopentyl and methyl substituents on the nitrogen atom create steric hindrance that affects nucleophilic approach and transition state geometry.

Steric Hindrance from Cyclopentyl Group: The cyclopentyl ring system represents a moderately bulky substituent that can impede nucleophilic approach to the sulfur center [20] [23]. The five-membered ring adopts a puckered conformation that minimizes angle strain while creating a significant steric barrier around the nitrogen atom.

The cyclopentyl group's steric parameter (Es = -2.0) indicates moderate steric hindrance, intermediate between the less hindered methyl group (Es = -0.5) and the more hindered cyclohexyl group (Es = -2.2) [20] [23]. This steric effect manifests in reduced reaction rates compared to less substituted analogs.

Methyl Group Steric Contribution: The methyl group attached to the nitrogen provides additional steric bulk, though to a lesser extent than the cyclopentyl ring [20] [21]. The combined steric effect of both substituents creates a crowded environment around the nitrogen center that influences the approach trajectory of incoming nucleophiles.

Transition State Crowding: In the SN2 transition state, the sulfur center adopts trigonal bipyramidal geometry with five substituents [20] [21]. The presence of both cyclopentyl and methyl groups on the nitrogen creates significant steric crowding in this transition state, leading to higher activation energies compared to less substituted systems.

The steric crowding is particularly pronounced for large nucleophiles, where the rate retardation can be 10-100 times greater than for smaller nucleophiles [20] [21]. This size selectivity can be exploited for selective reactions with specific nucleophiles.

Conformational Effects: The steric interactions between the cyclopentyl ring and the sulfamoyl group can influence the preferred conformation of the molecule [23] [24]. Computational studies suggest that the cyclopentyl ring preferentially adopts conformations that minimize steric clash with the sulfur-oxygen bonds.

Comparison with Related Systems: The steric effects in N-cyclopentyl-N-methylsulfamoyl chloride can be compared to other disubstituted sulfamoyl chlorides [20] [21]:

- N,N-dimethylsulfamoyl chloride: Lower steric hindrance, higher reactivity

- N,N-diethylsulfamoyl chloride: Similar steric hindrance, comparable reactivity

- N,N-diisopropylsulfamoyl chloride: Higher steric hindrance, lower reactivity

- N,N-dibenzylsulfamoyl chloride: Highest steric hindrance, lowest reactivity

Mechanistic Implications: The steric hindrance in N-cyclopentyl-N-methylsulfamoyl chloride generally favors the SN2 mechanism over alternative pathways [20] [21]. The steric crowding destabilizes potential carbocation intermediates while having less impact on the concerted SN2 transition state.